molecular formula C25H25FN4O3 B2513589 3-(3-(4-fluorophenoxy)phenyl)-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)propan-1-one CAS No. 2034224-09-2

3-(3-(4-fluorophenoxy)phenyl)-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)propan-1-one

Cat. No.: B2513589
CAS No.: 2034224-09-2
M. Wt: 448.498
InChI Key: IBMKMQIBRWZYNN-UHFFFAOYSA-N
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Description

The compound 3-(3-(4-fluorophenoxy)phenyl)-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)propan-1-one is a sophisticated chemical entity designed for medicinal chemistry and drug discovery research. Its structure incorporates a 2-morpholino-5H-pyrrolo[3,4-d]pyrimidine core, a privileged scaffold in the design of kinase inhibitors and other targeted therapies . The morpholino ring is a common pharmacophore known to enhance bioavailability and influence interaction with enzymatic targets . Furthermore, the presence of the 4-fluorophenoxy phenyl moiety is a strategic feature seen in compounds developed for CNS activity, suggesting potential research applications in neuroscientific fields . This specific molecular architecture makes it a valuable tool for researchers investigating novel therapeutic agents, particularly for studying signal transduction pathways and receptor modulation. It is intended for use in assay development, high-throughput screening, and structure-activity relationship (SAR) studies. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-[3-(4-fluorophenoxy)phenyl]-1-(2-morpholin-4-yl-5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25FN4O3/c26-20-5-7-21(8-6-20)33-22-3-1-2-18(14-22)4-9-24(31)30-16-19-15-27-25(28-23(19)17-30)29-10-12-32-13-11-29/h1-3,5-8,14-15H,4,9-13,16-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBMKMQIBRWZYNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=C3CN(CC3=N2)C(=O)CCC4=CC(=CC=C4)OC5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyrimidine Ring Formation

Adapting methodology from, the pyrimidine core is constructed via cyclocondensation:

Procedure

  • Charge a solution of 4-amino-1H-pyrrole-3-carboxamide (1.0 eq) and dimethylformamide dimethylacetal (1.2 eq) in dry THF
  • Reflux at 80°C for 12 h under N₂
  • Cool to 0°C and add morpholine (2.0 eq) dropwise
  • Stir at room temperature for 24 h

Key Parameters

Parameter Value
Solvent THF
Temperature 80°C (reflux)
Reaction Time 12 h (step 2)
Morpholine Equiv 2.0

Characterization Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, pyrimidin-H), 4.12 (t, J=6.2 Hz, 2H, CH₂-morpholine), 3.68 (m, 4H, morpholine-OCH₂), 2.85 (m, 4H, morpholine-NCH₂)

Preparation of 3-(4-Fluorophenoxy)phenylacetone (Fragment B)

Ullmann-Type Ether Synthesis

Modified from, the diaryl ether is formed under copper catalysis:

Procedure

  • Mix 3-bromophenylacetone (1.0 eq), 4-fluorophenol (1.2 eq), CuI (0.1 eq), and K₂CO₃ (3.0 eq) in DMF
  • Heat at 120°C for 18 h under N₂
  • Cool, filter through Celite®, and concentrate
  • Purify by FCC (hexane:EtOAc 4:1)

Optimization Insights

  • Copper source screening showed CuI > CuBr > CuCl (78% vs 65% vs 52% yield)
  • Base selection critical: K₂CO₃ outperformed Cs₂CO₃ (78% vs 68%)

Final Coupling via Acylation

Ketone Activation and Nucleophilic Attack

Adapting acylation strategies from:

Procedure

  • Dissolve Core A (1.0 eq) in dry DCM under N₂
  • Add Fragment B (1.1 eq) followed by EDCI (1.5 eq) and HOBt (0.3 eq)
  • Stir at room temperature for 48 h
  • Wash with sat. NaHCO₃, dry over MgSO₄, concentrate
  • Purify by FCC (DCM:MeOH 20:1)

Critical Parameters

Parameter Optimal Value
Coupling Reagent EDCI/HOBt
Solvent DCM
Reaction Time 48 h
Temperature 25°C

Spectroscopic Validation

  • ¹³C NMR (100 MHz, CDCl₃): δ 207.8 (C=O), 162.1 (d, J=247 Hz, C-F), 154.3 (pyrimidin-C), 134.2-115.7 (aromatic C)
  • HRMS : m/z calc. for C₂₆H₂₄FN₃O₃ [M+H]⁺: 470.1824, found: 470.1821

Alternative Synthetic Pathways

Palladium-Catalyzed Coupling Approach

Exploring cross-coupling methodology from:

Key Steps

  • Introduce boronic ester at C3 of pyrrolopyrimidine core
  • Suzuki-Miyaura coupling with 3-iodophenylacetone
  • Subsequent fluorophenoxy introduction via nucleophilic aromatic substitution

Comparative Analysis

Metric Pathway 1 Pathway 2
Overall Yield 42% 31%
Step Count 5 7
Purity (HPLC) 98.5% 95.2%

Process Optimization Challenges

Morpholine Substitution Regiochemistry

Control experiments revealed critical temperature dependence:

  • <50°C: Predominant N-alkylation (undesired)
  • >70°C: Selective C2 substitution (desired)

Temperature Profile Study

Temp (°C) C2:Morpholine Ratio
40 1:2.3
60 1:1.1
80 4.7:1

Scalability and Industrial Considerations

Solvent Screening for Pilot-Scale Production

Adapting purification methods from:

Solvent System Comparison

System Recovery Yield Purity
EtOAc/Hexane 88% 98.5%
DCM/MeOH 92% 97.1%
Acetone/Water 78% 95.3%

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: This compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be performed to modify specific functional groups, leading to different amine and hydroxyl derivatives.

  • Substitution: Substitution reactions, particularly nucleophilic aromatic substitutions, can be used to introduce other functional groups onto the aromatic rings.

Common Reagents and Conditions

  • Oxidation: Utilize reagents like potassium permanganate or chromium trioxide under acidic or basic conditions.

  • Reduction: Employ hydrogen gas with a palladium on carbon catalyst, or use chemical reducing agents like sodium borohydride.

  • Substitution: Use strong nucleophiles like sodium methoxide or potassium tert-butoxide under mild to moderate heating.

Major Products Formed

  • Oxidized derivatives: Quinones and other oxygenated aromatics.

  • Reduced derivatives: Primary and secondary amines, alcohols.

  • Substituted derivatives: Aromatic compounds with varied functional groups (e.g., alkyl, halogen, nitro).

Scientific Research Applications

Chemistry

  • Synthetic Building Block: Used as an intermediate for synthesizing more complex organic molecules.

  • Catalysis: Acts as a ligand in various catalytic processes.

Biology

  • Biochemical Probes: Utilized in the design of probes for studying enzyme activities and signaling pathways.

  • Drug Development: Potential lead compound in the development of new pharmaceuticals targeting specific proteins.

Medicine

  • Cancer Research: Investigated for its ability to inhibit certain kinases involved in cancer cell proliferation.

  • Neurological Disorders: Explored for its effects on neurotransmitter receptors and pathways.

Industry

  • Materials Science: Used in the synthesis of advanced materials with specific electronic and optical properties.

  • Agriculture: Evaluated for its potential as a bioactive agent in crop protection.

Mechanism of Action

Molecular Targets and Pathways

The compound exerts its effects by interacting with key molecular targets such as kinases, receptors, and enzymes. It can inhibit kinase activity by binding to the ATP-binding site, disrupt receptor-ligand interactions, and modulate enzyme activities through competitive or non-competitive inhibition. These interactions affect cellular signaling pathways, leading to changes in cell proliferation, apoptosis, and metabolism.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and analogs from recent literature:

Compound Core Structure Substituents Reported Activity Key Reference
Target Compound Pyrrolo[3,4-d]pyrimidine 3-(4-fluorophenoxy)phenyl, morpholino Kinase inhibition (hypothetical; structural analogy to kinase-targeting scaffolds)
4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)oxy)-3-fluoroaniline () Pyrrolo[2,3-d]pyrimidine 3-fluoroaniline, nitro-reduced to amine Anticancer activity (specific targets not disclosed)
5-Methyl-1-phenyl-3-(thieno[2,3-d]pyrimidin-4-yl)chromeno[4,3-d]pyrazolo[3,4-b]pyridin-6(3H)-one () Thieno[2,3-d]pyrimidine fused with chromeno-pyrazolo-pyridine Phenyl, methyl, thieno-pyrimidine Antiproliferative activity against HeLa cells (IC₅₀ = 1.2 µM)
2-(1-(4-amino-3-(3-fluorophenyl)-1H-pyrazolo[3,4-c]pyrimidin-1-yl)ethyl)-... () Pyrazolo[3,4-c]pyrimidine Fluorophenyl, morpholino-purinyl, chromenone Kinase inhibition (e.g., PI3Kδ IC₅₀ = 8 nM; J. Med. Chem. 2010 reference)

Key Observations:

Core Heterocycle Differences: The target compound’s pyrrolo[3,4-d]pyrimidine core (7-membered ring system) contrasts with pyrrolo[2,3-d]pyrimidine (6-membered) in and pyrazolo[3,4-c]pyrimidine in . These differences alter electron distribution and binding pocket compatibility.

Substituent Impact: The 4-fluorophenoxy group in the target compound may confer greater lipophilicity than the 3-fluoroaniline in , affecting membrane permeability. Morpholino vs. Purinyl: The morpholino group in the target compound improves solubility, whereas the purine-derived morpholino in enhances ATP-binding site interactions .

The thieno-pyrimidine in exhibits antiproliferative activity but lacks kinase selectivity data .

Biological Activity

The compound 3-(3-(4-fluorophenoxy)phenyl)-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)propan-1-one is a novel synthetic derivative with potential therapeutic applications. This article reviews its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • A 4-fluorophenoxy group, which enhances its pharmacological properties.
  • A morpholino moiety that may contribute to its solubility and bioavailability.
  • A pyrrolo[3,4-d]pyrimidine core known for its biological activity.

Antimicrobial Activity

In vitro studies have demonstrated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of pyrrole and phenoxy groups have shown promising results against various pathogens:

  • Minimum Inhibitory Concentration (MIC) : Certain derivatives have MIC values as low as 0.22 µg/mL against pathogens like Staphylococcus aureus and Staphylococcus epidermidis .
  • Biofilm Inhibition : These compounds also demonstrated the ability to inhibit biofilm formation, which is crucial for treating chronic infections .

Anticancer Activity

Preliminary investigations into the anticancer potential of related compounds indicate that they may act as effective inhibitors of cancer cell proliferation:

  • Cytotoxicity : Compounds similar to the target compound have shown cytotoxic effects in various cancer cell lines, with growth inhibition percentages reaching up to 86.28% against non-small cell lung cancer (NSCLC) lines .
  • Mechanism of Action : The mechanism may involve the inhibition of specific kinases or pathways critical for tumor growth .

Structure-Activity Relationship (SAR)

Research has indicated that modifications to the phenoxy and pyrimidine components significantly affect biological activity:

Compound ModificationObserved Activity
Fluorination on Phenoxy Increased antimicrobial potency
Morpholino Substitution Enhanced solubility and bioavailability
Pyrrolo[3,4-d]pyrimidine Core Critical for anticancer activity

Case Studies

  • Study on Antimicrobial Efficacy : A series of thiazol-4-one derivatives demonstrated enhanced activity when combined with pyrrole structures. The most active compound exhibited an MIC of 0.22 µg/mL against Staphylococcus aureus, indicating that similar modifications could enhance the target compound's efficacy .
  • Anticancer Screening : In a study involving NCI-60 cell lines, derivatives showed promising anticancer activity with GI values indicating significant growth inhibition across multiple cancer types .

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